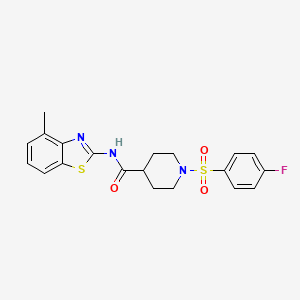

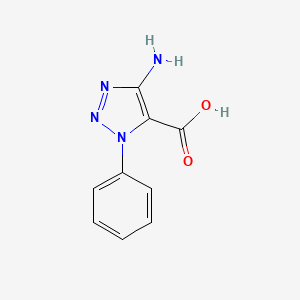

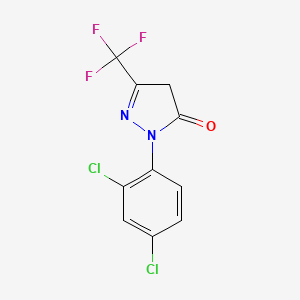

![molecular formula C20H15NO3 B2900260 2-([1,1'-联苯]-4-基)-2-氧代乙基烟酸酯 CAS No. 886130-75-2](/img/structure/B2900260.png)

2-([1,1'-联苯]-4-基)-2-氧代乙基烟酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicotinate esters, such as menthyl nicotinate and methyl nicotinate, are organic compounds derived from nicotinic acid (niacin, vitamin B3) and an alcohol . They are used in various applications, including cosmetics, personal care products, and medical treatments .

Molecular Structure Analysis

The molecular structure of a nicotinate ester consists of a pyridine ring (from nicotinic acid) attached to an ester group, which is in turn attached to the rest of the molecule . The exact structure will depend on the specific ester .Chemical Reactions Analysis

Nicotinate esters can undergo various chemical reactions, including hydrolysis to produce nicotinic acid and the corresponding alcohol . They can also participate in other reactions depending on their specific structure and the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a nicotinate ester will depend on its specific structure. These properties can include melting point, boiling point, solubility, and reactivity .科学研究应用

酪氨酸酶抑制和抗菌活性

Kwong 等人(2017 年)合成了一系列化合物,包括 2-([1,1'-联苯]-4-基)-2-氧代乙基苯甲酸酯和吡啶羧酸盐。这些化合物显示出显着的抗酪氨酸酶活性,其中一些表现出的抑制作用与标准抑制剂曲酸相当。该研究突出了这些化合物在酪氨酸酶活性相关疾病(如色素沉着过度)的临床治疗中的潜力(Kwong 等人,2017)。

Megha 等人(2023 年)合成了 1-((2'-(2-(2-(取代苯基))-2-氧代乙基)-2H-四唑-5-基)-[1,1'-联苯]-4-基)甲基)哌啶-4-羧酸的衍生物,对选定的致病菌株表现出显着的抗菌和抗结核活性。这表明这些化合物在开发新的抗菌和抗结核药物中具有潜力(Megha 等人,2023)。

杀菌活性

Wu 等人(2022 年)设计并合成了一系列 N-(噻吩-2-基)烟酰胺衍生物,对黄瓜霜霉病表现出优异的杀菌活性。这表明这些化合物在农业杀菌剂中具有潜在的应用(Wu 等人,2022)。

除草剂活性

Yu 等人(2021 年)从烟酸合成了 N-(芳氧甲基)-2-氯烟酰胺,对某些植物物种表现出优异的除草剂活性。这项研究突出了此类化合物在开发新型除草剂中的应用(Yu 等人,2021)。

配位聚合物和磁性

Lin 和 Ayyappan(2003 年)使用烟酸合成了配位聚合物,展示了制造具有独特结构和磁性的材料的潜力。这些发现对材料科学和磁学领域具有影响(Lin 和 Ayyappan,2003)。

作用机制

Target of Action

The primary target of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate is likely to be similar to that of its core structure, nicotinate or niacin. Niacin is known to bind to and activate the G protein-coupled receptors, known as niacin receptors . These receptors are involved in the regulation of lipid metabolism and are expressed in various tissues, including adipose tissue, immune cells, and keratinocytes .

Mode of Action

The compound’s interaction with its targets involves binding to the niacin receptors, leading to a series of intracellular events. For instance, in the case of niacin, it binds to its receptor, leading to the inhibition of cyclic adenosine monophosphate (cAMP) production, which in turn modulates the activity of various downstream effectors involved in lipid metabolism . The exact mode of action for 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate may vary based on the presence of the biphenyl-4-yl-2-oxoethyl group.

Biochemical Pathways

The biochemical pathways affected by 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate are likely to be related to lipid metabolism, given the known role of niacin. Niacin is involved in the regulation of lipolysis in adipose tissue and has been shown to affect the expression of genes involved in fatty acid oxidation and cholesterol biosynthesis . .

Pharmacokinetics

Niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The biphenyl-4-yl-2-oxoethyl group may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate’s action are likely to involve changes in lipid metabolism. Given the role of niacin in lipid metabolism, this compound may have similar effects, potentially leading to decreased lipolysis in adipose tissue and altered expression of genes involved in fatty acid oxidation and cholesterol biosynthesis . .

安全和危害

属性

IUPAC Name |

[2-oxo-2-(4-phenylphenyl)ethyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-19(14-24-20(23)18-7-4-12-21-13-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVPJCSJOMDNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

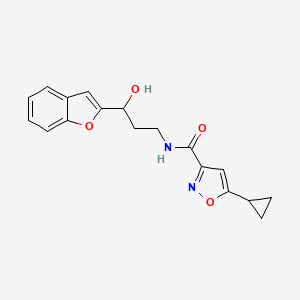

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2900182.png)

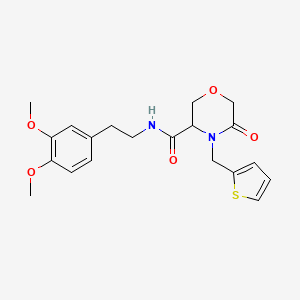

![2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2900184.png)

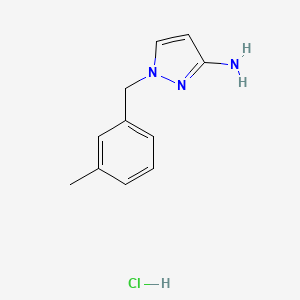

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2900197.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900199.png)